molecular formula C10H17Br B13168663 [1-(Bromomethyl)cyclopropyl]cyclohexane

[1-(Bromomethyl)cyclopropyl]cyclohexane

Cat. No.: B13168663
M. Wt: 217.15 g/mol
InChI Key: JXSPTOKUTAQOGR-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopropyl]cyclohexane (CAS: 1867023-02-6) is a brominated cyclohexane derivative featuring a cyclopropane ring attached via a methyl group to the cyclohexane backbone. Its molecular formula is C10H15Br, with a molecular weight of 215.13 g/mol (estimated based on analogous structures in ). The cyclopropane ring introduces steric strain and electronic effects, influencing its reactivity and conformational stability. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its unique spirocyclic architecture .

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]cyclohexane

InChI

InChI=1S/C10H17Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2

InChI Key

JXSPTOKUTAQOGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Bromomethyl)cyclopropyl]cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction mechanism involves the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation .

Industrial Production Methods

Industrial production methods for [1-(Bromomethyl)cyclopropyl]cyclohexane are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(Bromomethyl)cyclopropyl]cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Alcohols, amines, or other substituted cyclopropylmethyl derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclopropylmethyl derivatives without the bromine atom.

Scientific Research Applications

[1-(Bromomethyl)cyclopropyl]cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.

Comparison with Similar Compounds

1-(Bromomethyl)cyclohexane (CAS: 2550-36-9)

  • Molecular Formula : C7H13Br
  • Molecular Weight : 177.08 g/mol
  • Key Differences: Lacks the cyclopropane ring, resulting in reduced steric strain and lower molecular weight. Simpler structure enhances solubility in non-polar solvents (logP ~3.5–4.0, estimated). Reactivity: Undergoes nucleophilic substitution (SN2) at the brominated carbon but lacks the cyclopropane-induced stabilization of cationic intermediates .

1-(Bromomethyl)cyclohex-1-ene (CAS: 37677-17-1)

  • Molecular Formula : C7H11Br
  • Molecular Weight : 175.07 g/mol
  • Key Differences :
    • Presence of a cyclohexene double bond increases electron density, favoring electrophilic addition reactions.
    • The unsaturated ring reduces conformational rigidity compared to saturated cyclohexane derivatives.
    • Applications: Used in Diels-Alder reactions and polymer cross-linking due to alkene reactivity .

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: 1909336-04-4)

  • Molecular Formula : C8H15BrO2S
  • Molecular Weight : 255.17 g/mol
  • Key Differences :
    • Sulfonyl group introduces polarity (polar surface area ~35–40 Ų), improving solubility in polar aprotic solvents.
    • Enhanced leaving-group ability of bromine due to electron-withdrawing sulfonyl group.
    • Applications: Versatile building block in drug synthesis, particularly for sulfonamide-based therapeutics .

1-(Bromomethyl)-1-ethylcyclohexane (CAS: 1498749-61-3)

  • Molecular Formula : C9H17Br
  • Molecular Weight : 205.14 g/mol
  • Key Differences :
    • Ethyl substituent increases steric bulk, reducing reaction rates in SN2 mechanisms.
    • Higher logP (~4.5–5.0) compared to the cyclopropane analogue, favoring lipid membrane permeability.
    • Utility: Intermediate in synthesizing branched alkanes for lubricant additives .

Structural and Functional Impact of Cyclopropane

The cyclopropane ring in [1-(Bromomethyl)cyclopropyl]cyclohexane confers distinct properties:

  • Conformational Stability : Cyclopropane induces minimal distortion in the cyclohexane ring (flattening <1°), unlike exo-methylene groups that cause significant flattening (~6°). This stability is critical for maintaining predictable reaction pathways .
  • Reactivity : Cyclopropane activates adjacent C–H bonds via hyperconjugation, promoting selective functionalization in oxidation reactions. For example, cationic intermediates formed during oxidation are stabilized, leading to rearranged products (e.g., chloroacetate esters) .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
[1-(Bromomethyl)cyclopropyl]cyclohexane C10H15Br 215.13 1867023-02-6 Bromomethyl, Cyclopropane
1-(Bromomethyl)cyclohexane C7H13Br 177.08 2550-36-9 Bromomethyl
1-(Bromomethyl)cyclohex-1-ene C7H11Br 175.07 37677-17-1 Bromomethyl, Alkene
1-(Bromomethyl)-1-methanesulfonylcyclohexane C8H15BrO2S 255.17 1909336-04-4 Bromomethyl, Sulfonyl

Biological Activity

[1-(Bromomethyl)cyclopropyl]cyclohexane is a halogenated cycloalkane characterized by a cyclohexane ring and a bromomethyl-substituted cyclopropyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromomethyl group enhances its reactivity, making it a valuable candidate for further pharmacological research.

Structural Characteristics

The unique structure of [1-(Bromomethyl)cyclopropyl]cyclohexane contributes to its biological activity. The bromine atom's electronegativity allows the compound to engage in various chemical reactions, particularly as an electrophile interacting with nucleophilic sites in biological molecules. This interaction is crucial for its mechanism of action in biological systems.

Biological Activity Overview

Research on related compounds indicates that halogenated cycloalkanes can exhibit significant biological activities. The following table summarizes the potential biological activities associated with [1-(Bromomethyl)cyclopropyl]cyclohexane and similar compounds:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially through disruption of cell wall synthesis or function.
Anti-inflammatory May inhibit pathways involved in inflammation, possibly through modulation of cytokine production.
Anticancer Shows promise in inhibiting cancer cell proliferation and inducing apoptosis, likely via interference with cell signaling pathways.

The mechanism of action for [1-(Bromomethyl)cyclopropyl]cyclohexane involves several pathways:

  • Electrophilic Reactivity : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition or modification of enzymatic activity.
  • Cellular Interaction : The compound's structure allows it to bind to specific receptors or enzymes, influencing various signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have explored the biological activity of [1-(Bromomethyl)cyclopropyl]cyclohexane through various methodologies, including:

  • Molecular Docking Studies : These studies have been employed to predict the binding affinity of the compound to target proteins involved in cancer and infectious diseases. Computational models suggest that structural modifications can significantly impact biological activity and toxicity profiles.
  • In Vitro Assays : Laboratory tests have demonstrated that the compound exhibits antimicrobial effects against specific bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.

Case Study Example

A notable case study investigated the effects of [1-(Bromomethyl)cyclopropyl]cyclohexane on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis rates, finding that treated cells exhibited increased markers for programmed cell death compared to controls.

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